N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one scaffold substituted with a (3,4-dimethoxyphenyl)methylidene group at the 5-position and an N-cyclohexyl acetamide moiety at the 3-position. The (5Z)-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing molecular interactions with biological targets .
Properties
IUPAC Name |
N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-15-9-8-13(10-16(15)26-2)11-17-19(24)22(20(27)28-17)12-18(23)21-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,21,23)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPQASTUNGATR-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its biological activity. The presence of a cyclohexyl group and a methoxy-substituted phenyl moiety contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively reduces oxidative stress markers, suggesting its potential use in preventing oxidative damage in biological systems. This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation in tissues. This activity may be mediated through the modulation of signaling pathways such as NF-kB and MAPK .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : Potential interactions with specific receptors involved in pain and inflammation pathways have been hypothesized.
- Gene Expression Modulation : It may influence the expression levels of genes associated with oxidative stress responses and inflammation .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Showed significant inhibition against E. coli with an MIC value of 32 µg/mL. |
| Study 2 | Antioxidant capacity | Exhibited a 70% reduction in DPPH radicals at 100 µg/mL concentration. |
| Study 3 | Anti-inflammatory effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at 10 µM concentration. |
Comparison with Similar Compounds
2-Methoxybenzylidene Analog ()
The compound 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide differs in the position of the methoxy group (2-methoxy vs. 3,4-dimethoxy) and the acetamide substituent (5-methyl-1,3,4-thiadiazol-2-yl vs. cyclohexyl). However, the absence of a second methoxy group may diminish electron-donating effects, reducing stability in oxidative environments .
Hydroxybenzylidene Derivative ()
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one features a hydroxyl group instead of methoxy substituents. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents but reducing lipid bilayer penetration. This contrasts with the target compound’s methoxy groups, which balance lipophilicity and metabolic stability .
Fluorophenyl-Substituted Analog ()
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide incorporates a fluorine atom, which introduces electronegativity and enhances resistance to enzymatic degradation. However, the 3-hydroxyphenyl acetamide group may increase polarity, limiting bioavailability compared to the cyclohexyl group in the target compound .
Modifications in the Acetamide Moiety
Aromatic vs. Aliphatic Substituents
The compound from -[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, uses a 2-methylphenyl acetamide group. Aromatic acetamides like this are prone to cytochrome P450-mediated oxidation, whereas the cyclohexyl group in the target compound offers metabolic stability due to its saturated structure .
Heterocyclic Acetamide Derivatives
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () features a phenylsulfonyl group and imino substitution. The sulfonyl group increases molecular weight and polarity, likely reducing cell permeability compared to the target compound’s simpler sulfanylidene moiety .
Antimicrobial and Anticancer Potential
Compounds with 4-oxo-2-thioxo-thiazolidinone cores, such as those in and , exhibit antimicrobial and anticancer activities. The 3,4-dimethoxyphenyl group in the target compound may enhance DNA intercalation or enzyme inhibition (e.g., tyrosine phosphatases) due to its planar aromatic system and electron-rich environment .
Solubility and Bioavailability
The cyclohexyl acetamide group in the target compound likely improves logP values compared to ’s 4-fluorophenyl derivative, which has a logP of ~2.8 (estimated). However, the dimethoxy substituents may slightly reduce aqueous solubility compared to hydroxy-substituted analogs () .
Crystallographic Analysis
Tools like SHELXL () and ORTEP-3 () are critical for confirming the (5Z)-configuration and planarity of the benzylidene-thiazolidinone system. The cyclohexyl group’s chair conformation can be resolved using WinGX (), ensuring accurate stereochemical assignments .
Data Tables
Table 1. Key Structural and Physicochemical Comparisons
*Estimated using ChemSpider data and substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
